3-(3,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one
Description
The exact mass of the compound 3-(3,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one is 349.0497154 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O/c1-8-3-9(2)20-14(19-8)21-15-18-7-13(23)22(15)12-5-10(16)4-11(17)6-12/h3-6H,7H2,1-2H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJSQTWEEILOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC(=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure
The chemical structure of the compound is characterized by:
- A dichlorophenyl group
- A dimethylpyrimidinyl moiety
- An imidazole ring
Antimicrobial Activity
Research has demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains. A study indicated that compounds with a dichlorophenyl group displayed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against several bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 3-(3,5-Dichlorophenyl) | 31.25 - 62.5 | S. aureus, E. coli |
| Similar Derivative | 40 | M. tuberculosis |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, related compounds have shown promising results against different cancer cell lines such as prostate (PC-3), colon (HCT-116), and breast cancer (MCF7). In one study, compounds with similar structural features exhibited IC50 values in the low micromolar range against these cell lines .
Anti-inflammatory Activity
Compounds with imidazole rings have been noted for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory mediators, demonstrating significant anti-inflammatory effects in vitro and in vivo models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives containing the dichlorophenyl moiety against standard bacterial strains. The results showed that these compounds could effectively inhibit bacterial growth at concentrations comparable to established antibiotics.
- Anticancer Screening : In a screening program for anticancer agents, several derivatives were tested against a panel of cancer cell lines. Notably, one derivative exhibited a remarkable growth inhibition percentage of over 90% against the MDA-MB-435 melanoma cell line.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one, and how do substituent choices influence yield?
- Methodology : Use multi-step condensation reactions, as demonstrated in imidazole derivative syntheses . Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl, NO₂) on phenyl rings may reduce steric hindrance and improve cyclization efficiency, while bulky substituents (e.g., 4,6-dimethylpyrimidine) require longer reaction times .
- Data Analysis : Compare yields from analogs (e.g., 2-(4-chlorophenyl)-4,5-diphenylimidazole [31] vs. 2-(4-nitrophenyl) derivatives [31]) to identify trends in substituent compatibility .
Q. How can spectroscopic and chromatographic techniques validate the purity and structural integrity of this compound?
- Methodology :
- NMR : Assign peaks for the dichlorophenyl (δ 7.2–7.8 ppm) and pyrimidinylamino (δ 8.1–8.5 ppm) groups, with coupling constants confirming imidazole ring conformation .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities (e.g., unreacted precursors) and quantify purity (>95%) .
- Contradiction Resolution : If LC-MS reveals unexpected adducts, re-optimize quenching steps (e.g., rapid cooling to prevent side reactions) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffers (pH 1–9). Monitor degradation via HPLC and identify products (e.g., hydrolyzed imidazole rings or oxidized pyrimidine groups) .
- Key Finding : Chlorinated aryl groups enhance stability in acidic conditions but may promote photodegradation under UV light .
Advanced Research Questions
Q. How does the electronic configuration of the dichlorophenyl and pyrimidinyl groups influence intermolecular interactions in catalytic or receptor-binding studies?
- Methodology :
- DFT Calculations : Model HOMO-LUMO gaps to predict reactivity. The electron-deficient dichlorophenyl group may favor charge-transfer interactions in biological targets .
- X-ray Crystallography : Resolve crystal packing (e.g., π-π stacking between pyrimidine and imidazole rings) to explain solubility limitations .
Q. What experimental designs are appropriate for assessing the environmental fate of this compound in aquatic systems?
- Methodology : Adapt the INCHEMBIOL framework :
- Phase 1 : Measure logP (octanol/water partition coefficient) to predict bioaccumulation.
- Phase 2 : Use microcosm assays to track abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism) .
- Contradiction Analysis : If lab data conflict with field observations (e.g., faster degradation in sediments), evaluate redox conditions or microbial diversity .
Q. How can in silico models predict the compound’s bioavailability and toxicity across biological membranes?
- Methodology :
- QSAR Modeling : Corrogate descriptors (e.g., topological polar surface area, molecular weight) with Caco-2 permeability data .
- Molecular Dynamics Simulations : Simulate lipid bilayer penetration to identify steric barriers from the 4,6-dimethylpyrimidine group .
- Validation : Cross-check predictions with in vitro assays (e.g., PAMPA for passive diffusion) .
Q. What statistical approaches resolve contradictions in bioactivity data across different experimental models?
- Methodology :
- Meta-Analysis : Apply random-effects models to harmonize IC₅₀ values from cell-based vs. enzyme-linked assays .
- Experimental Design : Use split-plot designs (as in agricultural studies ) to isolate variables (e.g., cell line vs. incubation time).
- Case Study : If cytotoxicity varies between cancer cell lines, perform pathway enrichment analysis to identify target-specific mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
